(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.36 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the use of isoquinoline derivatives as starting materials. One common method includes the reduction of isoquinoline derivatives followed by esterification . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification is carried out using ethyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Uniqueness
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific ester functional group and chiral center, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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